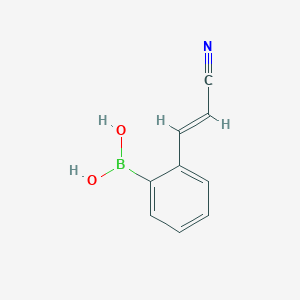
2-(E-Cyanovinyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(E-Cyanovinyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanoethenyl group
Vorbereitungsmethoden
The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis is also explored to enhance reaction rates and reduce reaction times .
Analyse Chemischer Reaktionen
2-(E-Cyanovinyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 2-(E-Cyanovinyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound can participate in cross-coupling reactions with various electrophiles, such as halides and triflates, to produce biaryl compounds. For instance, the reaction of this compound with aryl halides has been shown to yield high-purity products with excellent yields, making it an essential reagent in synthesizing complex organic molecules .
Table 1: Yield of Products from Suzuki-Miyaura Coupling Reactions
| Electrophile | Product | Yield (%) |
|---|---|---|
| Aryl Halide 1 | 4-Cyanobenzophenone | 92-98 |
| Aryl Halide 2 | 4-Trifluoromethyl-4′-nitrobenzophenone | 93 |
| Aryl Halide 3 | 4-Chloro-2-methyl-4′-nitrobenzophenone | 97 |
Biosensing Applications
Electrochemical Biosensors
Boronic acids, including this compound, have been utilized in the development of electrochemical biosensors due to their ability to form reversible covalent bonds with diols and sugars. These properties enable the selective detection of glycoproteins and other biomolecules. For example, electrochemical sensors incorporating this compound have been designed for the detection of carcinoembryonic antigen (CEA), showcasing high sensitivity and specificity .
Case Study: Detection of Glycoproteins
A study demonstrated that a biosensor using gold nanoparticles functionalized with boronic acid derivatives could effectively capture glycoproteins from biological samples. The electrochemical signal generated was proportional to the concentration of the target analyte, indicating the potential for clinical diagnostics .
Enzyme Inhibition
Specific Enzyme Inhibitors
this compound has shown promise as a specific inhibitor for certain enzymes, particularly those involved in glycan metabolism. The compound's ability to form stable complexes with enzyme active sites allows it to inhibit enzymatic activity effectively. This property is being explored for therapeutic applications in diseases where glycan metabolism is dysregulated .
Environmental Applications
Biodegradation Studies
Research has indicated that certain bacterial strains can metabolize arylboronic acids, including this compound, leading to the production of phenolic compounds. This biotransformation process is significant for environmental remediation strategies aimed at degrading pollutants containing boron .
Wirkmechanismus
The mechanism of action of 2-(E-Cyanovinyl)phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications . The cyanoethenyl group can participate in conjugation and electron-withdrawing interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(E-Cyanovinyl)phenylboronic acid include other boronic acids and their derivatives, such as phenylboronic acid and borinic acid . Compared to these compounds, this compound is unique due to the presence of the cyanoethenyl group, which imparts additional reactivity and potential applications. The combination of the boronic acid and cyanoethenyl groups makes it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8BNO2 |
|---|---|
Molekulargewicht |
172.98 g/mol |
IUPAC-Name |
[2-[(E)-2-cyanoethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3+ |
InChI-Schlüssel |
IBOPZLYQFBLSRH-HWKANZROSA-N |
Isomerische SMILES |
B(C1=CC=CC=C1/C=C/C#N)(O)O |
Kanonische SMILES |
B(C1=CC=CC=C1C=CC#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















